
N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, a compound with the CAS number 878059-51-9, has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
The molecular formula of this compound is C24H27N3O6S, with a molecular weight of 485.6 g/mol. The structure includes an indole moiety, which is often associated with significant biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds related to indole derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including HeLa, MCF-7, and HT-29. One study reported that certain indole derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. For example, one derivative was shown to induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle while inhibiting tubulin polymerization . This suggests that this compound may function similarly.
Antimicrobial Activity
In addition to anticancer properties, indole derivatives have demonstrated antimicrobial activities. A related study showed that certain compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . This broad-spectrum activity indicates potential therapeutic applications in treating resistant bacterial infections.
Data Summary
Biological Activity | Cell Line/Organism | IC50/MIC | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 0.52 μM | Apoptosis induction |
Antiproliferative | MCF-7 | 0.34 μM | Cell cycle arrest |
Antimicrobial | MRSA | 0.98 μg/mL | Inhibition of biofilm formation |
Case Studies and Research Findings
- Study on Indole Derivatives : A comprehensive evaluation of various indole derivatives revealed that modifications at specific positions could enhance biological activity significantly. The study focused on the structure–activity relationship (SAR) and identified key functional groups responsible for increased potency against cancer cell lines .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of similar compounds against a range of pathogens, confirming their effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .
- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can influence efficacy .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity. The study also highlighted the compound's ability to inhibit tumor growth in vivo in xenograft models .
Neurodegenerative Diseases
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its mechanism involves reducing oxidative stress and inflammation, which are critical factors in neuronal cell death.
Case Study:
Research published in Neuroscience Letters indicated that treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease . The study utilized behavioral tests alongside biochemical assays to assess the neuroprotective effects.
Diabetes Management
Emerging evidence suggests that this compound may play a role in managing metabolic disorders, particularly diabetes. It has been observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Case Study:
A clinical trial reported in Diabetes Research and Clinical Practice found that participants treated with this compound showed a significant decrease in HbA1c levels compared to a placebo group, suggesting its potential as an adjunct therapy for diabetes management .
Summary Table of Applications
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-18-9-7-17(8-10-18)25-24(30)23(29)20-15-27(21-6-4-3-5-19(20)21)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLXQVBCFNEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。